2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro, methoxy, and methylsulfonyl group attached to an aniline ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the aniline derivative: The starting material, 3-chloro-4-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3-chloro-4-methoxy-N-methylsulfonylaniline.
Acetamide formation: The intermediate is then reacted with 2-phenylethylamine and acetic anhydride under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylsulfonyl groups.
Reduction: Reduction reactions could target the chloro group or the acetamide moiety.
Substitution: The chloro group on the aniline ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or deacetylated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in designing compounds with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-4-methoxyanilino)-N-(2-phenylethyl)acetamide: Lacks the methylsulfonyl group.
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide: Lacks the phenylethyl group.
2-(4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide: Lacks the chloro group.
Uniqueness
The presence of the chloro, methoxy, and methylsulfonyl groups in 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-25-17-9-8-15(12-16(17)19)21(26(2,23)24)13-18(22)20-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRGOCLQWCMSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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